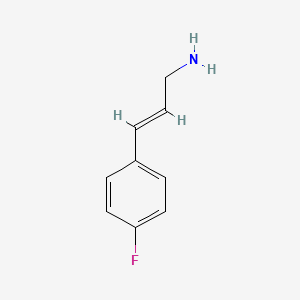

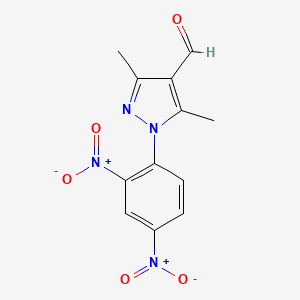

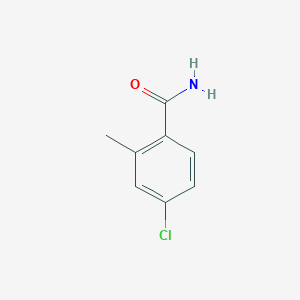

1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Overview

Description

1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, commonly referred to as DNP-DMPC, is an organic compound with a complex structure. It is a colorless solid and has a molecular weight of 224.17 g/mol. DNP-DMPC has a variety of uses in scientific research and experiments, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Efficient Synthesis Techniques : This compound has been synthesized through various methods, including the rapid synthesis of highly functionalized novel symmetric 1,4-dihydropyridines (Thakrar et al., 2012), and the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles (Attaryan et al., 2006). These methods showcase the versatility and adaptability of this compound in synthetic chemistry.

Novel Compound Synthesis : It is also used in the synthesis of novel compounds, as seen in the creation of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014), indicating its potential as a building block in complex organic syntheses.

Spectroscopic Analysis : Spectroscopic techniques like IR, 1H NMR, and 13C NMR have been widely used to characterize this compound and its derivatives (Ramadan & El‐Helw, 2019), highlighting its utility in the study of molecular structures and interactions.

Biological Studies and Applications

Antimicrobial Activity : Research has shown that some derivatives of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibit antimicrobial properties (Parashar et al., 2012). This suggests potential applications in developing new antimicrobial agents.

Antioxidant and Anti-Inflammatory Properties : Certain derivatives have also shown promise in antioxidant and anti-inflammatory activities (Sudha et al., 2021). This indicates potential therapeutic applications in managing oxidative stress and inflammation-related diseases.

Advanced Material Development

- Synthetic Fiber Production : This compound has been explored for its potential in the synthesis of unique biological activities and synthetic fibers, as seen in the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol (Ovonramwen, 2021). This points to its utility in material science, particularly in the development of new synthetic materials.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is the mitochondria . The compound acts as an uncoupling agent in the oxidative phosphorylation process . This process is fundamental to energy production in cells, making ATP, the "energy currency of life" .

Mode of Action

The compound interacts with its target, the mitochondria, by uncoupling oxidative phosphorylation . This uncoupling leads to a collapse of the proton gradient that is crucial for ATP synthesis . The compound effectively transports protons across the mitochondrial membrane, bypassing ATP synthase, the enzyme responsible for ATP production . This action disrupts the normal energy production pathway in cells .

Biochemical Pathways

The affected biochemical pathway is the oxidative phosphorylation pathway, a part of cellular respiration . The compound’s action results in the disruption of this pathway, leading to a decrease in ATP production . This disruption affects the downstream effects of energy production and utilization within the cell .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol exhibit significantnonlinear pharmacokinetics , attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . The compound’s distribution to tissues is limited .

Result of Action

The result of the compound’s action is a rapid loss of ATP as heat, leading to uncontrolled hyperthermia . This effect can raise the basal metabolic rate, which was historically exploited for weight loss . The risk of severe toxicities, including death in case of overdose, led to the compound’s ban for human use .

Biochemical Analysis

Biochemical Properties

It is known that 2,4-dinitrophenyl compounds can interact with various enzymes and proteins . The nature of these interactions could be due to the presence of the dinitrophenyl group, which has the ability to form covalent bonds with amino groups in proteins .

Cellular Effects

Related compounds such as 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of ATP and uncontrolled hyperthermia .

Molecular Mechanism

Based on the properties of related compounds, it may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds such as 2,4-dinitrophenol have been shown to exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Dosage Effects in Animal Models

Related compounds such as 2,4-dinitrophenol have been shown to cause dose-dependent effects in animal models .

Metabolic Pathways

Related compounds such as 2,4-dinitrophenol are known to be involved in oxidative phosphorylation .

Transport and Distribution

Related compounds such as 2,4-dinitrophenol have been shown to have limited distribution to tissues .

Subcellular Localization

Related compounds such as 2,4-dinitrophenol have been shown to localize in the Golgi area of some epidermal Langerhans cells .

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c1-7-10(6-17)8(2)14(13-7)11-4-3-9(15(18)19)5-12(11)16(20)21/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLIJIGBPUYGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)

![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)

![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)